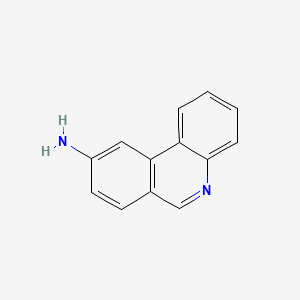

9-Phenanthridinamine

Description

Historical Context and Evolution of Phenanthridine (B189435) Chemistry

The history of phenanthridine chemistry began in 1891 when the parent compound, phenanthridine, was first discovered and synthesized by Amé Pictet and H. J. Ankersmit. Their initial preparation involved the pyrolysis of the condensation product derived from benzaldehyde (B42025) and aniline. nih.gov This foundational work opened the door to a new class of nitrogen-containing heterocycles.

A significant advancement in phenanthridine synthesis came in 1899 with the development of the Pictet–Hubert reaction. This method involved the cyclization of N-acyl-o-xenylamines (adducts of 2-aminobiphenyl (B1664054) and formaldehyde) at high temperatures using zinc chloride as a catalyst. frontiersin.org While innovative, this reaction was often hampered by low yields, typically in the range of 30-50%, and the formation of various side products.

The most impactful evolution in the synthesis of the phenanthridine core was the Morgan–Walls reaction, reported in 1931. This reaction represented a major improvement over the Pictet–Hubert method. By replacing the harsh metal catalyst with phosphorus oxychloride and using nitrobenzene (B124822) as a high-boiling point solvent, Morgan and Walls achieved a more efficient dehydrative ring-closure of N-acyl-o-aminobiphenyls. frontiersin.orgmdpi.com This improved methodology provided higher yields (around 42% after purification) and became a more reliable and common route for preparing the phenanthridine scaffold for many decades. nih.gov The development of these synthetic routes was crucial for enabling the broader exploration of phenanthridine derivatives and their properties.

Significance of the 9-Phenanthridinamine Core in Academic Disciplines

The introduction of an amine group at the 9-position of the phenanthridine scaffold creates this compound, a compound whose structural motif is of considerable interest across several scientific disciplines, most notably in medicinal chemistry and molecular biology. The significance of this core structure stems from its role as a pharmacophore and a versatile building block for functional molecules.

In medicinal chemistry, the 9-amino-substituted heterocyclic scaffold is a well-established pharmacophore known for its ability to interact with biological macromolecules. Although research often groups phenanthridines with the closely related acridines, the principles of their biological activity are analogous. 9-Aminoacridine derivatives, for instance, are known DNA intercalators, a mechanism that leads to cell cycle arrest and apoptosis, forming the basis of their application as anticancer agents. frontiersin.org This mode of action provides a strong rationale for investigating this compound derivatives as potential antitumor agents. nih.gov The flat, aromatic nature of the phenanthridine ring system is ideal for insertion between the base pairs of DNA.

Furthermore, derivatives of the aminophenanthridine scaffold have shown potent activity against prions, the misfolded proteins responsible for fatal neurodegenerative diseases. researchgate.net Specifically, 6-aminophenanthridine (B1664678) (an isomer of this compound) was identified as a powerful inhibitor in yeast-based assays for antiprion compounds. lookchem.comnih.gov This discovery highlights the potential of the aminophenanthridine core in the development of therapeutics for conditions that currently have no effective treatment. The ribosome, via its ribosomal RNA (rRNA), has been identified as a potential cellular target for these antiprion drugs. researchgate.netnih.gov

The phenanthridine nucleus is also a key component in the design of kinase inhibitors, which are a major class of modern cancer therapeutics. nih.gov Kinases are crucial signaling proteins, and their aberrant activity is a hallmark of many cancers. nih.govnih.gov The development of small molecules that can selectively inhibit specific kinases is a primary goal of many drug discovery programs, and the phenanthridine scaffold serves as a valuable starting point for creating such inhibitors.

Beyond therapeutics, the inherent photophysical properties of the phenanthridine ring system make it an attractive scaffold for the development of fluorescent probes. The parent scaffold is the basis for famous DNA-staining dyes like ethidium (B1194527) bromide. nih.gov Derivatives can be designed to act as "turn-on" fluorescent sensors that signal the presence of specific ions, molecules, or changes in the cellular environment, such as the detection of reactive oxygen species in mitochondria. mdpi.comnih.gov

| Compound Class | Primary Discipline | Observed Biological/Chemical Activity | Example Application |

|---|---|---|---|

| 9-Aminoacridine Derivatives | Medicinal Chemistry | DNA Intercalation, Cell Cycle Arrest | Anticancer Agents frontiersin.org |

| 6-Aminophenanthridine | Medicinal Chemistry | Antiprion Activity | Neurodegenerative Disease Research lookchem.comnih.gov |

| Substituted Phenanthridines | Medicinal Chemistry | Antibacterial, Antimalarial, Antitubercular | Infectious Disease Research nih.govnih.gov |

| Phenanthridine-based Probes | Molecular Biology / Diagnostics | Fluorescence, DNA/RNA Binding | Fluorescent Markers and Cellular Probes nih.gov |

| Phenanthridine Kinase Inhibitors | Oncology / Drug Discovery | Inhibition of Protein Kinase Activity | Cancer Therapeutics Development nih.govnih.gov |

Current Research Landscape and Future Directions for this compound

The 21st century has witnessed a renewed interest in the phenanthridine scaffold, driven by the discovery of new phenanthridine-based natural products (alkaloids) and advances in synthetic organic chemistry that allow for more efficient and diverse derivatization. lookchem.com Current research is focused on expanding the chemical space around the this compound core to generate novel compounds with enhanced potency and selectivity for various biological targets.

A significant trend in the current landscape is the development of novel synthetic methodologies. While classic reactions like the Morgan-Walls synthesis are still relevant, modern approaches focus on transition-metal-catalyzed reactions, C-H bond activation, and radical-mediated cyclizations to construct the phenanthridine core under milder conditions and with greater functional group tolerance. researchgate.net These advanced synthetic strategies enable the creation of large libraries of this compound analogs, which can then be screened for a wide range of biological activities, from anticancer to antimicrobial effects. nih.govucsf.edu

Looking forward, the future of this compound research appears to be heading in several promising directions:

Precision Medicine: A primary goal will be the design of this compound derivatives that act as highly selective inhibitors for specific biological targets, such as a particular protein kinase implicated in a subtype of cancer. This aligns with the broader move towards personalized medicine, where treatments are tailored to the specific molecular profile of a patient's disease.

Advanced Diagnostics: The development of sophisticated fluorescent probes based on the this compound scaffold is another key future direction. These probes could be engineered for real-time imaging of specific cellular processes or for the detection of biomarkers associated with disease, offering powerful new tools for diagnostics and basic research.

Organic Materials Science: The rigid, planar, and electron-rich nature of the phenanthridine system makes it a candidate for applications in materials science. Derivatives could be explored for their potential use as organic semiconductors or components in organic light-emitting diodes (OLEDs), opening up applications beyond the biomedical field. researchgate.net

Combating Drug Resistance: As antimicrobial and anticancer drug resistance continues to be a major global health challenge, the phenanthridine scaffold offers a platform for developing agents with novel mechanisms of action that can overcome existing resistance pathways. nih.govnih.gov

The continued exploration of the this compound core, powered by modern synthetic methods and a deeper understanding of its structure-activity relationships, ensures its place as a significant and versatile scaffold in chemical research for years to come.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71691-31-1 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

phenanthridin-9-amine |

InChI |

InChI=1S/C13H10N2/c14-10-6-5-9-8-15-13-4-2-1-3-11(13)12(9)7-10/h1-8H,14H2 |

InChI Key |

UAWUNLBCBFGBEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Phenanthridinamine and Its Derivatives

Classical Synthetic Approaches to the Phenanthridinamine Nucleus

The traditional methods for constructing the phenanthridine (B189435) skeleton primarily rely on intramolecular cyclization reactions of N-acyl-2-aminobiphenyls. These approaches, while historically significant, often require high temperatures and strong acid catalysts, limiting their applicability to robust substrates.

The Pictet-Hubert reaction , first reported in 1896, is a cornerstone in phenanthridine synthesis. drugfuture.com This method involves the dehydrative cyclization of N-acyl-2-aminobiphenyls at high temperatures (250-300°C) using zinc chloride as a catalyst. drugfuture.com The harsh conditions of the Pictet-Hubert reaction, however, significantly limit its functional group tolerance. rsc.org

A significant improvement to this classical method is the Morgan-Walls reaction , developed in 1931. drugfuture.comwikipedia.org This reaction also proceeds via the intramolecular cyclization of an N-acyl-2-aminobiphenyl but utilizes the dehydrating agent phosphorus oxychloride (POCl3), often in a high-boiling solvent like nitrobenzene (B124822). drugfuture.comwikipedia.org The Morgan-Walls reaction generally provides better yields and proceeds under slightly milder conditions than the Pictet-Hubert reaction, making it a more favorable classical approach. wikipedia.org The mechanism involves the activation of the acyl group by POCl3, followed by an electrophilic aromatic substitution to close the ring, and subsequent aromatization to yield the phenanthridine product. wikipedia.org

| Reaction Name | Catalyst/Reagent | Temperature | Key Features |

| Pictet-Hubert Reaction | Zinc chloride | 250-300°C | High temperature, limited functional group tolerance. drugfuture.comrsc.org |

| Morgan-Walls Reaction | Phosphorus oxychloride | Boiling nitrobenzene | Milder conditions and often better yields than Pictet-Hubert. drugfuture.comwikipedia.org |

Modern Convergent and Divergent Synthetic Strategies

Stereoselective Synthesis of 9-Phenanthridinamine Derivatives

The synthesis of chiral molecules, or enantioselective synthesis, is a significant challenge in organic chemistry. chemrxiv.org For phenanthridinamine derivatives, achieving stereoselectivity is crucial as the spatial arrangement of atoms can dramatically influence their biological activity. While traditional methods often rely on chiral auxiliaries, which require stoichiometric amounts of a chiral controlling agent, modern approaches focus on catalytic, enantioselective methods. chemrxiv.orgorganic-chemistry.org These catalytic approaches offer a more efficient and atom-economical route to producing specific stereoisomers. chemrxiv.org

One of the key strategies in stereoselective synthesis is the use of chiral catalysts. These can be metal-based complexes or purely organic molecules (organocatalysts). researchgate.netwikipedia.org For instance, chiral ligands can be coordinated to a metal center to create a chiral environment that directs the reaction to form one enantiomer preferentially over the other. researchgate.net Organocatalysis, which uses small chiral organic molecules to accelerate reactions, has also emerged as a powerful tool, contributing to greener and more sustainable chemical processes. wikipedia.orgunito.it

In the context of phenanthridine synthesis, stereoselectivity can be introduced at various stages. For example, in reactions involving the formation of the phenanthridine core, a chiral catalyst can be employed to control the stereochemistry of newly formed chiral centers or the axial chirality in atropisomeric derivatives. mdpi.comchemistryviews.org Vanadium(V) complexes have been used to catalyze the enantioselective synthesis of an axially chiral phenanthridine derivative. mdpi.com

Recent advancements have also focused on the development of novel chiral scaffolds and their application in asymmetric catalysis. researchgate.net The goal is to design catalysts that are not only highly selective but also robust and applicable to a wide range of substrates, thereby expanding the toolbox for creating diverse and stereochemically complex phenanthridinamine derivatives.

Key research findings in the stereoselective synthesis of related chiral compounds:

| Catalyst Type | Reaction | Key Feature |

| Chiral Quaternary Ammonium Bromide | Phase-transfer-catalyzed alkylation | Enables stereoselective synthesis of β-branched α-amino acids. organic-chemistry.org |

| Chiral Vanadium(V) Complex | Pictet-Spengler-dehydrogenative aromatization | Applied to the enantioselective synthesis of an axially chiral phenanthridine derivative. mdpi.com |

| Quinine/Squaramide-based Organocatalyst | Domino-type Michael addition | Synthesizes chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr |

| Ni(II) with Chiral Ligand | Diels-Alder reaction | Produces triaxially chiral polysubstituted naphthalene (B1677914) derivatives with excellent enantioselectivity. chemistryviews.org |

Continuous-Flow Photochemistry in this compound Synthesis

Continuous-flow photochemistry has become an increasingly important technique in the synthesis of complex organic molecules, including phenanthridine derivatives. vapourtec.comrsc.org This method offers significant advantages over traditional batch processes, particularly for photochemical reactions. vapourtec.comvapourtec.com

In a continuous-flow setup, reactants are pumped through narrow, transparent tubing that is irradiated with light. vapourtec.com This allows for uniform light penetration, precise control over reaction time (residence time), and temperature, leading to higher efficiency and selectivity. vapourtec.comresearchgate.net The small reaction volume at any given time also enhances safety, especially when dealing with hazardous intermediates or high-energy processes. vapourtec.comvapourtec.com

The synthesis of phenanthridines and their derivatives often involves photochemical cyclization steps. chim.itmdpi.comnih.gov For example, the oxidative photocyclization of aromatic Schiff bases is a viable method for preparing phenanthridines. mdpi.com In a batch reactor, scaling up such reactions can be problematic due to the limitations of light penetration. vapourtec.com Continuous-flow systems overcome this issue, allowing for the efficient production of larger quantities of the desired product. vapourtec.comrsc.org

Furthermore, continuous-flow systems can be readily automated and integrated with downstream processing steps, such as purification, creating a more streamlined and efficient workflow. researchgate.netnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds and has been applied to a wide range of photochemical reactions, including photoredox catalysis and cycloadditions. vapourtec.comchim.it

Advantages of Continuous-Flow Photochemistry:

| Feature | Benefit |

| Uniform Irradiation | Consistent light exposure for all molecules, leading to higher product consistency. vapourtec.comresearchgate.net |

| Precise Control | Accurate management of residence time, temperature, and light intensity. vapourtec.com |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous materials and exothermic reactions. vapourtec.comvapourtec.com |

| Scalability | Reactions can be scaled up by running the system for longer periods. vapourtec.comrsc.org |

| Increased Efficiency | Minimizes side reactions and degradation of products. researchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmygreenlab.org The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other complex molecules, including this compound.

One of the core principles of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comwikipedia.orgchemistry-teaching-resources.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant waste, like substitution and elimination reactions. chemistry-teaching-resources.com For example, a synthesis of phenanthridines from azidofluorenes using a solvent-free and catalyst-free thermolytic solid-state multicomponent reaction (SSMR) demonstrates excellent adherence to green chemistry metrics. researchgate.net

The use of safer solvents and auxiliaries is another key aspect. mygreenlab.org Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives, such as water, supercritical fluids, or even solventless conditions. mygreenlab.orgrasayanjournal.co.in For instance, a method for synthesizing phenanthridine and isoquinoline (B145761) derivatives employs a green solvent and avoids the need for metal additives. researcher.life

Catalysis plays a crucial role in green chemistry. mlsu.ac.in Catalysts, whether metal-based, organic, or biological (enzymes), allow reactions to proceed under milder conditions, reduce energy consumption, and can often be used in small amounts and recycled. wikipedia.orgunito.it The use of low-cost and environmentally benign catalysts, such as Rose Bengal in the photocatalytic synthesis of 6-phosphorylated phenanthridines, is a prime example of this principle in action. mdpi.compreprints.org

Other green chemistry principles relevant to this compound synthesis include designing for energy efficiency by conducting reactions at ambient temperature and pressure, using renewable feedstocks , and reducing unnecessary derivatization steps. mlsu.ac.inacs.org

Late-Stage Functionalization Strategies for Phenanthridinamine Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of its synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, which can be invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov

For phenanthridinamine architectures, LSF provides a means to explore the chemical space around the core scaffold, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties. The focus is often on the selective functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govrsc.org

Various methods have been developed for the late-stage functionalization of heterocyclic compounds, including phenanthridines. These often involve transition-metal catalysis or photoredox catalysis to activate otherwise unreactive C-H bonds. researchgate.netnih.gov For example, palladium-catalyzed C-H activation has been used to synthesize functionalized phenanthridines. researcher.lifebeilstein-journals.org

The ability to introduce a wide range of functional groups, such as alkyl, aryl, and heteroatom-containing moieties, at specific positions on the phenanthridinamine scaffold is a key advantage of LSF. nih.govacs.org This diversification can be achieved through various reactions, including alkylation, arylation, and hydroxylation. nih.govnih.gov

The development of new catalysts and synthetic methodologies continues to expand the scope and applicability of LSF, making it an increasingly important tool for the optimization of lead compounds based on the phenanthridinamine framework. nih.govchemrxiv.org

Automated Synthesis Techniques for this compound Libraries

The synthesis of large libraries of compounds is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. fortunejournals.com Automated synthesis platforms have revolutionized this process by allowing for the rapid and efficient production of diverse chemical libraries. fortunejournals.comnih.gov

For the generation of this compound libraries, automated synthesis can be coupled with combinatorial chemistry principles. This involves systematically combining a set of building blocks to create a large number of distinct products. chemrxiv.org Flow chemistry is particularly amenable to automation and has been used to create matrix libraries through multistep sequences. nih.govchemrxiv.org

Automated systems can handle the precise dispensing of reagents, control of reaction conditions, and purification of products, significantly increasing the speed and reproducibility of library synthesis. synplechem.com Stopped-flow synthesis is another automated technique that offers flexibility in reaction times and minimizes reagent consumption, making it suitable for small-scale discovery efforts. nih.gov

Chemical Reactivity and Mechanistic Investigations of 9 Phenanthridinamine

Fundamental Reactivity Patterns of the 9-Amino Group

The amino group at the 9-position of the phenanthridinamine scaffold is a primary determinant of its chemical character. Possessing a lone pair of electrons on the nitrogen atom, this group imparts nucleophilic properties to the molecule. byjus.com This nucleophilicity is central to many of its characteristic reactions.

A prominent reaction is the formation of fused heterocyclic systems. For instance, phenanthridin-6-amine, an isomer of 9-phenanthridinamine, reacts with 2-bromo-2-(2,6-dimethylphenyl)acetaldehyde in isopropanol. The reaction proceeds via nucleophilic attack of the amino group, followed by cyclization and dehydration to form 3-(2,6-dimethylphenyl)imidazo[1,2-f]phenanthridine. acs.org This transformation highlights the capacity of the amino group to act as an intramolecular nucleophile in the construction of more complex molecular architectures.

Furthermore, the amino group can readily undergo acylation. In a typical procedure, the protection of the amino group is achieved by reacting it with an acylating agent like acetic anhydride. byjus.com This reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the anhydride. This temporary conversion to an amide is often employed in multi-step syntheses to moderate the activating effect of the amino group or to prevent unwanted side reactions during subsequent transformations, such as electrophilic substitution. byjus.com

Electrophilic and Nucleophilic Substitution Reactions on the Phenanthridinamine Core

Electrophilic Substitution: The phenanthridine (B189435) ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity of polynuclear aromatic hydrocarbons like phenanthrene (B1679779) is generally higher than that of benzene (B151609). libretexts.org The amino group at the C9 position is a powerful activating group, meaning it increases the rate of EAS by donating electron density to the ring system. It is also an ortho, para-director, meaning incoming electrophiles are directed to the positions ortho and para to the amino group. byjus.com For this compound, the primary sites for electrophilic attack would be the C8 and C10 positions. However, direct electrophilic substitution reactions on this compound must contend with the high reactivity imparted by the amino group, which can lead to multiple substitutions or oxidation side-products. byjus.com To achieve monosubstitution, the amino group is often protected via acetylation, which moderates its activating influence. byjus.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves both the aromatic core and the amino substituent. Oxidation reactions can be a competing pathway during other transformations, especially under harsh conditions. praxilabs.com

Oxidation: The amino group can be oxidized under specific conditions. In reactions like direct nitration of anilines, the strong oxidizing and acidic medium can lead to the formation of tarry oxidation byproducts. byjus.com The phenanthridine ring itself can also be oxidized. The process of oxidation involves the loss of electrons, which can lead to the formation of new functional groups or polymerization. savemyexams.compreparatorychemistry.com For instance, the oxidation of phenols and anilines can occur when exposed to oxygen, often catalyzed by enzymes or metal ions. praxilabs.com

Reduction: Reduction of the phenanthridine system typically involves the gain of electrons, often through catalytic hydrogenation or with chemical reducing agents. savemyexams.com This can lead to the saturation of one or more of the aromatic rings. For example, the reduction of a related compound, 6-amino-8-trifluoromethylphenanthridine, can be performed to modify its structure. The specific product depends on the reaction conditions, including the catalyst, pressure, and temperature. Such reductions can alter the planarity and electronic properties of the molecule.

Metal-Catalyzed Transformations Involving this compound

This compound and its derivatives are valuable substrates and ligands in metal-catalyzed cross-coupling and C-H activation reactions. These modern synthetic methods provide efficient routes to functionalized phenanthridines.

Palladium-catalyzed reactions are particularly prominent. One strategy involves an intramolecular C-H activation/aromatization cascade to construct the phenanthridine core from readily available starting materials. researchgate.net For example, N-mesylated arylamines can be coupled with 2-bromobenzyl bromides in a palladium-catalyzed process to yield 6-unsubstituted phenanthridines. researchgate.net

Furthermore, phenanthridinamine derivatives serve as crucial ligands in the synthesis of organometallic complexes, particularly for applications in organic light-emitting diodes (OLEDs). In one example, imidazo[1,2-f]phenanthridine (B1589575) ligands, prepared from phenanthridin-6-amine, are used to synthesize homoleptic Iridium(III) complexes. acs.org This reaction, a form of cyclometalation, involves the reaction of the ligand with an iridium source like Ir(COD)₂BF₄. acs.org The iridium coordinates to both a nitrogen atom of the imidazole (B134444) ring and a carbon atom of the phenanthridine core, demonstrating the utility of the scaffold in organometallic chemistry.

| Reaction Type | Catalyst / Reagents | Substrates | Product Type | Ref |

| C-H Activation Cascade | Pd(OAc)₂ / P(o-tol)₃, K₂CO₃ | N-Ms arylamine, 2-bromobenzyl bromide | 6-Unsubstituted Phenanthridine | researchgate.net |

| Cyclometalation | Ir(COD)₂BF₄ / 1,2-propanediol | Imidazo-phenanthridine ligand | Homoleptic Ir(III) complex | acs.org |

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. This is often achieved through a combination of kinetic experiments and spectroscopic analysis. nih.gov

Kinetic studies measure reaction rates to elucidate the sequence of steps in a mechanism. researchgate.net For example, in related nucleophilic aromatic substitution reactions on 9-chloroacridines, kinetic data can help propose a detailed mechanism, such as a base-catalyzed pathway. While specific kinetic studies on this compound are not widely reported, the principles are transferable. Such studies would involve monitoring the disappearance of reactants or the appearance of products over time, often using UV-Vis spectroscopy.

Spectroscopic methods are indispensable for identifying reaction products and intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the precise structure of the products formed in reactions, such as the synthesis of imidazo-phenanthridine derivatives and their subsequent iridium complexes. acs.org Mass spectrometry confirms the molecular weight of the synthesized compounds. acs.org The photophysical properties, including absorption and emission spectra, are also characterized, providing insight into the electronic transitions within the molecules, which is particularly important for materials science applications. acs.org These combined techniques provide a detailed picture of the reaction pathway and the properties of the resulting molecules.

Computational Prediction of Chemical Reactivity Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity of molecules like this compound. nepjol.info By calculating various electronic properties, known as reactivity descriptors, researchers can gain insight into molecular behavior without performing laboratory experiments.

Key descriptors include chemical potential, electronegativity, and chemical hardness, which can be derived from the energies of the frontier molecular orbitals. niscpr.res.in Molecular Electrostatic Potential (MEP) maps are another useful tool. dergipark.org.tr These maps visualize the electron density distribution on the molecular surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). dergipark.org.tr For an amine, the region around the nitrogen's lone pair would be expected to be electron-rich. These computational models help rationalize observed reactivity and predict the outcomes of unknown reactions. wu.ac.th

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. masterorganicchemistry.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nepjol.info

HOMO: The HOMO is the outermost orbital containing electrons. A molecule with a high-energy HOMO is a good electron donor, or nucleophile. researchgate.net

LUMO: The LUMO is the innermost orbital without electrons. A molecule with a low-energy LUMO is a good electron acceptor, or electrophile. nepjol.info

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap generally indicates high chemical reactivity and a propensity for electronic transitions. niscpr.res.in

For this compound, the amino group's lone pair would contribute significantly to the HOMO, making it a good nucleophile. Computational studies on related imidazo-phenanthridine ligands and their iridium complexes show how substituents can tune the HOMO and LUMO energy levels. acs.org For example, introducing an electron-donating group (like -CH₃) raises the HOMO energy, enhancing its electron-donating capability. Conversely, an electron-withdrawing group (like -CF₃) lowers the LUMO energy, making the molecule a better electron acceptor. acs.org This modulation of frontier orbital energies directly impacts the molecule's reactivity and its photophysical properties.

Calculated Frontier Orbital Energies for Substituted Imidazo-Phenanthridine Ligands

| Ligand Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ref |

| -H | -5.57 | -1.53 | 4.04 | acs.org |

| -CH₃ | -5.48 | -1.48 | 4.00 | acs.org |

| -F | -5.67 | -1.69 | 3.98 | acs.org |

| -CF₃ | -5.87 | -1.98 | 3.89 | acs.org |

Electrostatic Potential and Nucleophilicity/Electrophilicity Mapping

The reactivity of a molecule is fundamentally linked to its electronic landscape. Computational methods, particularly Density Functional Theory (DFT), are instrumental in visualizing and quantifying this landscape through the Molecular Electrostatic Potential (MEP) and reactivity indices like nucleophilicity and electrophilicity.

Molecular Electrostatic Potential (MEP)

The MEP is a three-dimensional map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution. researchgate.net It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. mdpi.com This map is color-coded to indicate regions of differing potential:

Red/Yellow Regions : Indicate negative electrostatic potential. These areas are electron-rich and are the most likely sites for electrophilic attack. nih.gov

Blue Regions : Indicate positive electrostatic potential. These areas are electron-poor or have a partial positive charge, making them susceptible to nucleophilic attack. nih.gov

Green Regions : Represent areas of neutral or very low potential.

Nucleophilicity and Electrophilicity Indices

To quantify a molecule's tendency to donate or accept electrons, chemists use reactivity indices derived from DFT calculations. beilstein-journals.org

Nucleophilicity (N) Index : This index provides a quantitative measure of a molecule's ability to act as a nucleophile (an electron-pair donor). nih.govresearchgate.net It is typically calculated based on the molecule's Highest Occupied Molecular Orbital (HOMO) energy. A higher N value indicates stronger nucleophilic character. For this compound, the presence of the amino group is expected to result in a relatively high nucleophilicity index, making it reactive toward a wide range of electrophiles.

Electrophilicity (ω) Index : This index measures a molecule's ability to act as an electrophile (an electron-pair acceptor). nih.gov It is a function of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energies. A higher ω value signifies a stronger electrophile. While the phenanthridine ring system can accept electrons, the electron-donating nature of the amino group likely results in a moderate electrophilicity index for the molecule as a whole.

While specific calculated values for this compound are not published, data from related aromatic amines can provide context. For example, computational studies on substituted phenols and indoles have successfully used these indices to rationalize and predict their reactivity in various reactions. researchgate.net The table below shows representative nucleophilicity (N) and electrophilicity (ω) indices for related aromatic compounds, illustrating how these values are typically presented.

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) |

|---|---|---|---|---|

| Phenol | -6.01 | -0.85 | 1.45 | 3.16 |

| Aniline | -5.45 | -0.51 | 1.21 | 3.84 |

| Indole (B1671886) | -5.59 | -0.56 | 1.29 | 3.67 |

| *this compound (Estimated) | Specific DFT calculations are required to determine precise values. Values are expected to reflect strong nucleophilic character due to the amino group. |

Data for Phenol, Aniline, and Indole are representative values from literature and are provided for illustrative purposes. researchgate.net

Prediction of Activation Energies and Thermodynamic Properties

Beyond mapping static reactivity, computational chemistry allows for the dynamic simulation of chemical reactions, providing predictions of key kinetic and thermodynamic parameters. fu-berlin.de This involves calculating the energy of reactants, transition states, and products to construct a reaction energy profile.

Activation Energy (Ea or ΔG‡)

The activation energy is the energy barrier that must be overcome for a reaction to occur. stanford.edu In computational studies, this is often represented by the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the highest-energy transition state on the reaction pathway. mdpi.com A lower activation energy implies a faster reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT calculations can model the transition state structure and determine the associated energy barrier. This allows for the comparison of different potential reaction pathways and prediction of the most kinetically favorable outcome. mdpi.com

Thermodynamic Properties (ΔH, ΔS, ΔG)

Enthalpy of Reaction (ΔH) : Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic (energetically favorable) reaction.

Entropy of Reaction (ΔS) : Represents the change in disorder or randomness. Reactions that produce more molecules or molecules with greater freedom of motion typically have a positive ΔS.

Gibbs Free Energy of Reaction (ΔG) : Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a reaction. A negative ΔG indicates a spontaneous or thermodynamically favorable reaction.

Computational and experimental studies on the complexation reactions of larger molecules containing phenanthridine moieties have demonstrated the utility of these calculations. mdpi.comrsc.org For instance, isothermal titration calorimetry can experimentally measure ΔH, while ΔG can be derived from the measured stability constant (K) of the product. These experimental values can then be compared with DFT calculations to build a comprehensive understanding of the reaction. mdpi.commdpi.com

The following table illustrates the type of thermodynamic data that can be obtained from such studies, using a hypothetical reaction for the N-methylation of this compound as an example.

| Reaction Parameter | Symbol | Significance | Predicted Value (Illustrative) |

|---|---|---|---|

| Activation Free Energy | ΔG‡ | Kinetic barrier; determines reaction rate. | Low to moderate (Fast reaction) |

| Reaction Enthalpy | ΔH | Heat change; indicates bond strength changes. | Negative (Exothermic) |

| Reaction Entropy | ΔS | Change in disorder. | Slightly negative (Two molecules form two, but with less freedom) |

| Reaction Free Energy | ΔG | Overall spontaneity of the reaction. | Negative (Thermodynamically favorable) |

Note: The values in this table are illustrative for a typical N-alkylation reaction and are not based on specific published data for this compound.

Derivatization Strategies and Structure Property Relationships of 9 Phenanthridinamine

Rational Design of Substituted 9-Phenanthridinamine Analogues

The rational design of this compound analogues is a targeted approach to developing compounds with enhanced or specific properties. This strategy moves beyond random screening by using an understanding of the molecule's interaction with its biological target or its inherent electronic structure to guide synthetic modifications.

Key to this approach is the concept of tuning the electronic properties of the scaffold. For instance, in the development of materials for organic light-emitting diodes (OLEDs), the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on related imidazo[1,2-f]phenanthridine (B1589575) ligands can systematically alter the compound's photophysical characteristics. acs.org A series of homoleptic Ir(III) complexes were prepared by introducing groups like methyl (-CH₃) as an EDG or fluoro (-F) and trifluoromethyl (-CF₃) as EWGs at the 7-position of the imidazo-phenanthridine ligand. acs.org This targeted substitution allows for precise control over the emission wavelengths and quantum efficiencies of the resulting materials. acs.org

This principle of using EDGs and EWGs to modulate molecular properties is a cornerstone of rational design. acs.orgresearchgate.net By understanding the electronic requirements for a desired outcome—be it a specific color of light emission or a particular biological interaction—chemists can strategically select and place functional groups to achieve their goal. acs.orgrsc.org Molecular modeling and computational studies are often employed to predict the effects of these substitutions before synthesis, further refining the design process. researchgate.netarxiv.org For example, designing derivatives with hybridized local and charge-transfer (HLCT) characteristics has been a successful strategy for creating efficient blue light emitters. rsc.org

Synthetic Routes to N-Substituted Phenanthridinamines

Synthesizing derivatives of this compound with substituents on the exocyclic nitrogen atom (N-substitution) is crucial for expanding the chemical space and modulating properties like solubility and target-binding affinity. While direct N-substitution methods on this compound itself are specific, general principles for creating N-substituted amines and amides can be adapted.

A foundational challenge in this area is that the direct addition of simple amines to nitriles is often not feasible without activation. core.ac.uk Therefore, strategies often involve activating either the amine or a precursor to the phenanthridinamine. One approach involves the preparation of N-substituted amidines from amines and nitriles, which can then undergo further transformations. core.ac.ukmdpi.com For example, a protocol for preparing N-arylamides involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of N-substituted amidines. mdpi.com

More directly relevant is the synthesis of complex heterocyclic systems starting from a phenanthridinamine core. A key synthetic route involves the reaction of phenanthridin-6-amine (an amino tautomer of this compound) with a substituted aldehyde. For example, 3-(2,6-Dimethylphenyl)imidazo[1,2-f]phenanthridine was synthesized by reacting phenanthridin-6-amine with 2-bromo-2-(2,6-dimethylphenyl)acetaldehyde in isopropanol, followed by refluxing with sodium bicarbonate to facilitate cyclization. acs.org This method provides a clear pathway to N-substituted and fused-ring systems built upon the phenanthridinamine scaffold.

General Synthetic Scheme for Imidazo[1,2-f]phenanthridine Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

| Phenanthridin-6-amine | 2-bromo-2-(2,6-dimethylphenyl)acetaldehyde | Isopropanol, Sodium Bicarbonate | 3-(2,6-Dimethylphenyl)imidazo[1,2-f]phenanthridine |

This table illustrates a specific example of building a complex N-substituted system from a phenanthridinamine precursor. acs.org

Functionalization of the Phenanthridine (B189435) Ring System

Modifying the core phenanthridine ring is a powerful strategy for altering the fundamental properties of this compound derivatives. Various methods have been developed to introduce functional groups at specific positions on the tricyclic system.

One notable method is the selective C-7 functionalization through a microwave-assisted Claisen rearrangement of 8-allyloxyphenanthridines, which proceeds with high regioselectivity and yield. researchgate.net If the C-7 position is already occupied, the rearrangement can occur at the C-9 position, albeit less readily. researchgate.net Another advanced technique involves palladium-catalyzed picolinamide-directed C-H functionalization, which allows for the direct introduction of substituents onto the phenanthridine backbone. nih.gov

Furthermore, the phenanthridine ring can be activated by electron-deficient acetylenes, such as 3-arylpropynenitriles, to trigger tandem transformations. mathnet.ru This process can lead to the formation of highly functionalized dihydropyrimido[1,2-f]phenanthridin-2-ones, effectively annulating a new ring onto the original scaffold. mathnet.ru Intramolecular Diels-Alder reactions of furan (B31954) (IMDAF) precursors under microwave irradiation also provide an efficient route to new phenanthridine derivatives, which can subsequently be oxidized to the fully aromatic systems. researchgate.net

Modern synthetic approaches have also utilized photochemical reactions and C-H activation to streamline the synthesis of phenanthridine derivatives under mild conditions. nih.govnumberanalytics.com

Summary of Phenanthridine Ring Functionalization Methods

| Method | Position(s) Functionalized | Key Features |

| Microwave-Assisted Claisen Rearrangement | C-7 (primarily), C-9 | High regioselectivity and yields. researchgate.net |

| Pd-Catalyzed C-H Functionalization | Various | Direct functionalization of C-H bonds. nih.gov |

| Cyanoacetylene-Driven Annulation | C-6 and N-5 | Forms new fused ring systems (e.g., pyrimidophenanthridinones). mathnet.ru |

| Intramolecular Diels-Alder (IMDAF) | C-ring | Creates partially saturated C-rings which can be aromatized. researchgate.net |

| Photochemical Cyclization | Various | Useful for asymmetrically substituted derivatives. nih.gov |

Structure-Property Relationships in this compound Derivatives

Understanding the relationship between a molecule's structure and its resulting properties is fundamental to designing new compounds for specific applications. arxiv.org In the context of this compound derivatives, this involves correlating substitutions on the phenanthridine ring or the amino group with changes in photophysical or biological properties. researchgate.netnih.gov

A clear example of this relationship is seen in the tuning of photophysical properties for phosphorescent OLEDs (PhOLEDs). acs.org A study on a series of imidazo[1,2-f]phenanthridine-based Iridium(III) complexes demonstrated how substituting the phenanthridine core at the 7-position with either an electron-donating group (-CH₃) or electron-withdrawing groups (-F, -CF₃) directly impacts the emission characteristics. acs.org

The introduction of the electron-donating -CH₃ group resulted in a blue-shifted emission compared to the unsubstituted analogue, while the strongly electron-withdrawing -CF₃ group caused a significant red-shift in the emission spectrum. acs.org These shifts are attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. Furthermore, the quantum yield, a measure of emission efficiency, was also highly dependent on the substituent. The derivative with the -CF₃ group (DMP-CF₃) showed a markedly higher photoluminescence quantum yield (Φem = 27.6% in solution) compared to the -CH₃ substituted version (DMP-CH₃, Φem = 6.3% in solution). acs.org

Photophysical Properties of Substituted Imidazo[1,2-f]phenanthridine Iridium Complexes

| Compound | Substituent (R) at C-7 | Emission λ (nm) in 2-MeTHF at 77K | Photoluminescence Quantum Yield (Φem) in DCM solution |

| DMP-H | -H | 468, 498 | Not Reported |

| DMP-CH₃ | -CH₃ | 463, 493 | 6.3% |

| DMP-F | -F | 470, 500 | Not Reported |

| DMP-CF₃ | -CF₃ | 485, 516 | 27.6% |

Data sourced from a study on electronically tuned Ir(dmp)₃ complexes, demonstrating a clear structure-property relationship. acs.org

Privileged Scaffolds and Scaffold Hopping Based on this compound

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. wiley-vch.denih.gov These structures, such as the indole (B1671886) or diaryl ether motifs, often exhibit good drug-like properties and serve as excellent starting points for drug discovery. nih.gov The phenanthridine core, due to its presence in various biologically active compounds and its ability to intercalate with DNA/RNA, can be considered a privileged scaffold. nih.gov

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a known active compound with a chemically different one, while maintaining the original's pharmacophoric features and biological activity. nih.govbhsai.org This technique is used to discover novel compounds with improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. wiley-vch.deniper.gov.in

Starting from a this compound-based lead compound, scaffold hopping could be employed in several ways:

Replacing the Phenanthridine Core: The tricyclic phenanthridine system could be replaced by other scaffolds known to adopt a similar three-dimensional shape or present key interaction points in a similar spatial arrangement.

Modifying the Core: Ring-opening or ring-closure strategies could be used to transform the phenanthridine scaffold into a more flexible or rigid analogue, respectively, potentially improving binding affinity or pharmacokinetic profiles. bhsai.orgniper.gov.in

Bioisosteric Replacement: Heterocyclic rings within the phenanthridine system could be replaced. For example, replacing a benzene (B151609) ring with a pyridine (B92270) ring can alter properties like metabolic stability. niper.gov.in

The goal of scaffold hopping is to balance novelty with drug-like characteristics, creating new chemical entities that retain the desired biological function of the parent molecule while offering significant advantages. niper.gov.in

Advanced Spectroscopic and Analytical Characterization of 9 Phenanthridinamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 9-phenanthridinamine. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a phenanthridine (B189435) derivative, the aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts of the amine (NH₂) protons can vary and are often broad, appearing in a wide range depending on the solvent and concentration. msu.edu The coupling patterns (splitting of signals) reveal which protons are adjacent to each other.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Aromatic carbons in phenanthridinamine derivatives typically resonate in the range of δ 110-150 ppm. wisc.edu The carbon atom directly attached to the amino group (C9) would be expected to have a distinct chemical shift due to the electronegativity of the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | The exact shifts and coupling constants depend on the substitution pattern. |

| Amine Protons (NH₂) | ¹H NMR | Variable (often broad) | Position is sensitive to solvent, temperature, and concentration. |

| Aromatic Carbons | ¹³C NMR | 110 - 150 | The quaternary carbons often show weaker signals. wisc.edu |

| C9 (Carbon attached to NH₂) | ¹³C NMR | Distinct shift | Influenced by the electron-donating amino group. |

This table presents generalized predicted values. Actual experimental values may vary based on solvent, concentration, and specific derivative structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. gbiosciences.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.netspectralworks.com The molecular ion peak for a compound containing nitrogen, like this compound, will have an odd nominal mass. miamioh.edu

Table 2: HRMS Data for a Hypothetical this compound Derivative

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | C₁₃H₁₁N₂ | 195.0917 | 195.0915 |

This is an illustrative example. The actual values would depend on the specific compound being analyzed.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. libretexts.org For aromatic amines, common fragmentation pathways include the loss of small neutral molecules. miamioh.edulibretexts.org The stability of the phenanthridine ring system would likely result in a prominent molecular ion peak. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk

In the IR spectrum of this compound, characteristic absorption bands would be expected for the amine (N-H) and aromatic (C-H and C=C) functional groups.

N-H Stretching: The primary amine (NH₂) group will typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. core.ac.uk

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibration of the N-H bond of the amine may be observed around 1560-1650 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretching | 3300 - 3500 | Medium (often two bands) |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Primary Amine (N-H) | Bending | 1560 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. ijnrd.orguni-muenchen.de This technique is particularly useful for studying conjugated systems like the phenanthridine ring. libretexts.org

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the extended aromatic system. ijnrd.orglibretexts.org These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. libretexts.org The position (λ_max) and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore. The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to the parent phenanthridine.

Research on related N-heterocyclic compounds like 1,10-phenanthroline (B135089) complexes has shown that electronic transitions can be characterized by absorption peaks at specific wavelengths, often corresponding to n → π* and π → π* transitions. dergipark.org.tr For instance, studies on similar aromatic systems have identified absorption maxima in the UV region. dergipark.org.tr

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π | 200 - 400 | Intense absorptions characteristic of the extended aromatic system. ijnrd.org |

| n → π | > 300 | Weaker absorption, may be obscured by stronger π → π* transitions. |

The exact λ_max values and molar absorptivities would need to be determined experimentally.

Derivative Spectroscopy Applications

Derivative spectroscopy is a powerful analytical tool that mathematically converts a standard absorption spectrum (zero-order) into its first, second, or higher-order derivatives. This technique enhances the resolution of overlapping spectral bands and can effectively eliminate background interference from scattering or other matrix components. chromatographyonline.comsigmaaldrich.com For the analysis of this compound, derivative UV-Visible spectroscopy offers significant advantages.

The zero-order absorption spectrum of this compound, like many aromatic compounds, can present broad absorption bands. Derivative spectroscopy can resolve these into sharper, more defined features. The first derivative (d¹A/dλ¹) passes through zero at the λmax of the original band, while the second derivative (d²A/dλ²) shows a sharp, negative band at the original λmax, flanked by two positive satellite bands. chromatographyonline.comiucr.org This enhanced detail is invaluable for qualitative fingerprinting and for accurately identifying the λmax of individual electronic transitions that may be obscured in the zero-order spectrum.

A primary application of this technique is in the quantitative analysis of this compound in complex mixtures. By selecting a zero-crossing point of an interfering substance in the first-derivative spectrum, the concentration of this compound can be determined without interference. This "zero-crossing technique" provides a simple yet selective method for quantification. sigmaaldrich.com Furthermore, the ability of higher-order derivatives to suppress broad background signals while amplifying sharp analyte signals improves the signal-to-noise ratio and lowers detection limits. wikipedia.org

Table 1: Potential Applications of Derivative Spectroscopy in this compound Analysis

| Parameter Determined | Spectroscopic Method | Significance in Analysis |

| Enhanced Spectral Resolution | First and Second Derivative UV-Vis | Resolves overlapping absorption bands, providing a more detailed "fingerprint" of the molecule's electronic structure. |

| Accurate λmax Determination | Second and Fourth Derivative UV-Vis | Pinpoints the exact wavelength of maximum absorption, free from baseline shifts, for precise compound identification. |

| Quantitative Analysis in Mixtures | First Derivative "Zero-Crossing" Method | Allows for accurate quantification of this compound in the presence of spectral interferents without prior separation. |

| Impurity Detection | Higher-Order Derivatives | Can reveal the presence of closely related impurities with similar spectra that are hidden in the zero-order spectrum. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's vibrational modes. iucr.orgnih.gov It relies on the inelastic scattering of monochromatic light, which results in a shift in energy corresponding to the vibrational frequencies of the molecule's bonds. The resulting Raman spectrum serves as a unique "fingerprint," sensitive to molecular structure, symmetry, and chemical environment. iucr.org

The vibrational spectrum of this compound can be understood by considering the modes of its parent structure, phenanthridine, and the contributions from the amino (-NH₂) substituent. A vibrational analysis of phenanthridine has been performed, providing a basis for assigning the spectral features of its derivatives. ontosight.ai The spectrum is characterized by C-H stretching vibrations, aromatic ring stretching and deformation modes, and skeletal vibrations of the fused ring system.

The introduction of an amino group at the C9 position is expected to introduce several characteristic bands:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

N-H Bending (Scissoring): This mode is expected around 1600-1650 cm⁻¹, potentially overlapping with C=C ring stretching modes.

C-N Stretching: The stretching vibration of the bond connecting the amino group to the phenanthridine ring would also be present.

Furthermore, the electron-donating nature of the amino group will influence the electronic distribution within the aromatic rings, causing shifts in the frequencies and changes in the intensities of the phenanthridine ring vibrations. These changes provide valuable data for confirming the identity and substitution pattern of the molecule.

Table 2: Characteristic Raman Vibrational Modes for this compound (Based on Phenanthridine Data)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the aromatic rings. |

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | Stretching vibrations of the nitrogen-hydrogen bonds of the amino group. |

| C=C Ring Stretch | 1400 - 1625 | Stretching vibrations within the aromatic carbon framework. |

| N-H Bending (Scissoring) | 1600 - 1650 | In-plane bending of the H-N-H angle. |

| C-H In-plane Bend | 1000 - 1300 | Bending of the C-H bonds within the plane of the aromatic rings. |

| Ring Breathing/Deformation | 700 - 1000 | Collective in-plane and out-of-plane vibrations of the entire ring system. |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the most definitive analytical method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govresearchgate.net By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD can elucidate precise details such as bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure. researchgate.net

For this compound, single-crystal XRD would be the gold-standard technique for absolute structural confirmation. A suitable single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to solve the crystal structure. This analysis reveals not only the molecular conformation but also how the molecules pack together in the crystal lattice, governed by intermolecular forces like hydrogen bonding and π-π stacking. While specific crystallographic data for this compound is not found in publicly available databases, data for the parent compound, phenanthridine, has been determined. ontosight.aiphytojournal.com This provides a reference point for the general dimensions of the ring system.

Powder XRD is another valuable technique, used for analyzing polycrystalline samples. It is faster than single-crystal XRD and is primarily used for phase identification, assessing sample purity, and detecting different polymorphic forms, which can have distinct physical properties.

Table 3: Crystallographic Data for the Parent Compound, Phenanthridine

| Parameter | Value | Reference |

| Formula | C₁₃H₉N | ontosight.aiscirp.org |

| Crystal System | Orthorhombic | ontosight.aiphytojournal.com |

| Space Group | P2₁2₁2₁ | ontosight.aiphytojournal.com |

| a (Å) | 11.72 | ontosight.ai |

| b (Å) | 16.41 | ontosight.ai |

| c (Å) | 4.97 | ontosight.ai |

| Molecules per Unit Cell (Z) | 4 | ontosight.aiphytojournal.com |

| Note: This data is for the unsubstituted phenanthridine molecule and serves as a structural reference. The crystal structure of this compound would differ due to the presence of the amino group. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential technique for separating the components of a mixture and for assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing phenanthridine derivatives. nih.gov In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgnih.gov The separation is based on the differential partitioning of the analytes between the two phases. nih.gov The purity of a this compound sample is determined by injecting a solution into the HPLC system and observing the resulting chromatogram. A single, sharp peak at a characteristic retention time indicates a high degree of purity, while the presence of additional peaks suggests impurities. HPLC methods developed for related benzo[c]phenanthridine (B1199836) alkaloids often use C12 or C18 columns with a gradient of acetonitrile in an acidified aqueous buffer, which provides excellent resolution.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and making a preliminary assessment of purity. A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a sealed chamber containing a suitable mobile phase (eluent). For phenanthridine alkaloids, mobile phases often consist of a mixture of solvents like ethyl acetate, methanol, and water, sometimes with a small amount of a base like diethylamine (B46881) to improve peak shape for basic compounds. The separated spots are visualized, often under UV light, and the retention factor (Rf) is calculated for identification.

Table 4: Representative Chromatographic Conditions for Analysis of Phenanthridine-type Compounds

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC | Reversed-Phase C18 or C12 | Acetonitrile / Water with 0.1% Formic or Heptanesulfonic Acid (Gradient Elution) wikipedia.org | UV (e.g., 280 nm) | Quantitative purity analysis, impurity profiling. |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate : Methanol : Water : Diethylamine (e.g., 30:5:2:0.5 v/v) | UV Light (254/365 nm) | Rapid purity check, reaction monitoring. |

Computational Chemistry and Theoretical Modeling of 9 Phenanthridinamine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations provide a foundational approach to understanding the electronic structure and properties of molecules like 9-Phenanthridinamine from first principles. scribd.comiitg.ac.in These methods solve the Schrödinger equation, which describes the behavior of electrons in a molecule, to yield detailed information about its geometry, energy, and reactivity. numberanalytics.comwikipedia.org The two main families of QM methods are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prominent and widely used computational method in chemistry and materials science for studying the electronic structure of many-body systems. researchgate.netscispace.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, significantly reducing computational cost while often maintaining high accuracy. scispace.commdpi.com This approach has proven successful in predicting a vast range of molecular properties. researchgate.net

Geometry optimization is a fundamental application of DFT used to locate the minimum energy structure of a molecule on its potential energy surface (PES). taltech.ee This process involves iteratively adjusting the atomic coordinates to find a stable conformation, which corresponds to a local or global energy minimum. taltech.eeiclr.cc For a molecule like this compound, with its fused ring system, DFT can accurately predict bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of a molecule and their corresponding energies. taltech.ee While the rigid phenanthridine (B189435) core limits conformational flexibility, the orientation of the amine group can be investigated. DFT calculations can determine the energetic barriers to rotation and identify the most stable conformer(s). mdpi.com This information is crucial for understanding how the molecule interacts with its environment.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated) (Note: This table is illustrative and based on general expectations for similar aromatic amines. Actual values would be obtained from specific DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C9-N (amine) | ~1.38 Å |

| Bond Length | Representative C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-N-H (amine) | ~115° |

| Dihedral Angle | H-N-C9-C8a | ~0° or ~180° (planar or near-planar) |

DFT is instrumental in analyzing the electronic structure of this compound. A key output of DFT calculations are the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These are example values and would vary based on the specific DFT functional and basis set used.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

By calculating the second derivatives of the energy with respect to the atomic positions, DFT can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized molecule and to aid in the assignment of experimental spectral bands.

Furthermore, these vibrational frequency calculations are essential for computing thermochemical properties. By applying statistical mechanics principles to the vibrational, rotational, and translational energy levels, it is possible to determine thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at different temperatures. This allows for the prediction of reaction energies and the relative stabilities of different isomers or conformers under various conditions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption spectra, such as UV-Vis spectra. chemisgroup.us By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). chemisgroup.us These predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions within the molecule. nih.gov

DFT can also be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to compute theoretical chemical shifts that can be compared directly with experimental NMR data. This aids in the structural elucidation and confirmation of the this compound molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These values are examples and depend on the level of theory and solvent models used in the calculation.)

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | ~350 nm |

| ¹H NMR Chemical Shift (Amine Protons) | ~5.0 - 6.0 ppm |

| ¹³C NMR Chemical Shift (C9) | ~150 - 155 ppm |

Ab Initio Methods

The term "ab initio," Latin for "from the beginning," refers to a class of quantum chemistry methods that are based solely on fundamental principles of quantum mechanics and physical constants, without the use of experimental data or empirical parameters. scribd.comnumberanalytics.com These methods aim to solve the electronic Schrödinger equation to obtain the wavefunction and energy of a molecular system. numberanalytics.com

While DFT is formally exact, in practice, it relies on approximate exchange-correlation functionals. mpg.de Ab initio methods, in contrast, provide a systematic pathway to improving accuracy by employing more sophisticated and computationally intensive levels of theory. The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. scribd.com More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to include electron correlation effects, leading to more precise results, albeit at a significantly higher computational cost. numberanalytics.com For a system like this compound, ab initio calculations can serve as a benchmark to validate the results obtained from more computationally efficient DFT methods. iitg.ac.in

Exploration of 9 Phenanthridinamine in Advanced Materials Science

9-Phenanthridinamine as a Precursor for Polymeric Materials

The amine functionality of this compound makes it a suitable monomer or precursor for the synthesis of various polymeric materials. kpi.ua These polymers can inherit the desirable properties of the phenanthridine (B189435) unit, such as thermal stability, and photophysical characteristics.

The synthesis of polymers from this compound can be achieved through several polymerization techniques. nih.govbeilstein-journals.org For instance, it can react with dianhydrides to form polyimides, a class of polymers known for their exceptional thermal and chemical resistance. mdpi.com Similarly, reaction with dicarboxylic acids or their derivatives can yield polyamides. The resulting polymers often exhibit high glass transition temperatures and decomposition temperatures, making them suitable for applications in demanding environments.

Mechanochemical synthesis has also emerged as a green and efficient method for polymer production, offering advantages like reduced solvent use and access to novel polymer structures. rsc.org This technique could potentially be applied to polymerize this compound-based monomers.

Table 1: Examples of Polymerization Reactions Involving Amine-Containing Monomers

| Polymer Type | Monomer 1 (Amine) | Monomer 2 | Resulting Linkage | Key Polymer Properties |

| Polyamide | Diamine | Dicarboxylic Acid | Amide | High strength, good thermal stability |

| Polyimide | Diamine | Dianhydride | Imide | Excellent thermal stability, chemical resistance |

| Polyaminal | Melamine (triamine) | Dialdehyde | Aminal | Porous structure, gas sorption properties mdpi.com |

Integration into Nanostructured Materials

The incorporation of this compound into nanostructured materials offers a pathway to tailor their properties for specific applications. nih.govrsc.org Functionalization of nanoparticles with molecules like this compound can enhance their stability, dispersibility, and introduce new functionalities. nih.govencyclopedia.pub

For instance, this compound can be attached to the surface of nanoparticles, such as those made of silica (B1680970) or metal oxides, through covalent or non-covalent interactions. encyclopedia.pub This surface functionalization can prevent agglomeration of the nanoparticles and make them compatible with different media. encyclopedia.pub The phenanthridine moiety can impart fluorescent properties to the nanoparticles, enabling their use in imaging and sensing applications.

Furthermore, the integration of this compound into the pores of mesoporous materials can create functional hybrid materials with applications in catalysis and selective adsorption. The defined pore structure of these materials provides a confined environment that can influence the reactivity and properties of the encapsulated this compound molecules.

Application in Smart Materials and Functional Materials

Smart materials, also known as responsive materials, can change their properties in response to external stimuli such as pH, temperature, or light. iberdrola.comdergipark.org.tr The unique chemical structure of this compound makes it a candidate for incorporation into such materials. iberdrola.comnumberanalytics.com

The amine group of this compound can act as a pH-responsive site. In acidic conditions, the amine group can be protonated, leading to changes in the material's properties, such as solubility or conformation. This pH-responsiveness can be exploited in applications like drug delivery systems, where a drug is released in the acidic environment of a tumor. sigmaaldrich.com